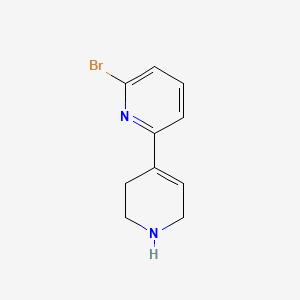![molecular formula C13H18N6OS2 B11713857 4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol](/img/structure/B11713857.png)
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenol group substituted with methyl and bis-imino groups, which are further modified with methylsulfanyl groups. The compound’s structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol typically involves the condensation of 2,6-diformyl-4-methylphenol with methylsulfanyl methanimidoyl amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete condensation and formation of the bis-imino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino groups can be reduced to amines under appropriate conditions.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced imino derivatives.
Substitution: Compounds with substituted functional groups replacing the methylsulfanyl groups.
科学研究应用
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imino and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity. The compound’s ability to form metal complexes also plays a role in its mechanism of action, particularly in coordination chemistry and catalysis.
相似化合物的比较
Similar Compounds
2,6-Diformyl-4-methylphenol: A precursor in the synthesis of the target compound.
4-Methyl-2,6-bis(cyclohexylmethyliminomethyl)phenol: A structurally similar compound with cyclohexylmethyl groups instead of methylsulfanyl groups.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic compound with tert-butyl groups.
Uniqueness
4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol is unique due to the presence of methylsulfanyl groups, which impart distinct chemical and physical properties
属性
分子式 |
C13H18N6OS2 |
|---|---|
分子量 |
338.5 g/mol |
IUPAC 名称 |
methyl N'-[(E)-[3-[(E)-[(E)-[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxy-5-methylphenyl]methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C13H18N6OS2/c1-8-4-9(6-16-18-12(14)21-2)11(20)10(5-8)7-17-19-13(15)22-3/h4-7,20H,1-3H3,(H2,14,18)(H2,15,19)/b16-6+,17-7+ |
InChI 键 |
QEGDHORQKNFIOW-KGMKFKQSSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)/C=N/N=C(\N)/SC)O)/C=N/N=C(\N)/SC |
规范 SMILES |
CC1=CC(=C(C(=C1)C=NN=C(N)SC)O)C=NN=C(N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11713774.png)
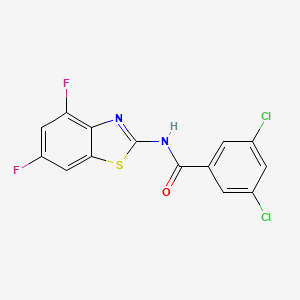
![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)

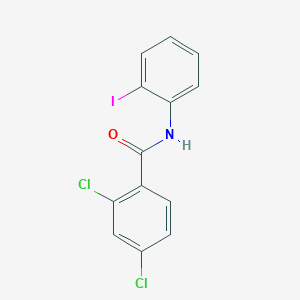
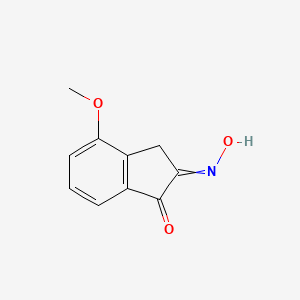




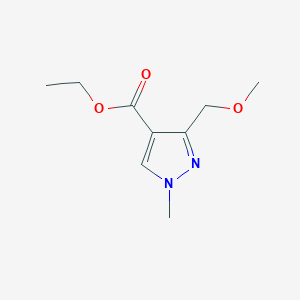
![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)

